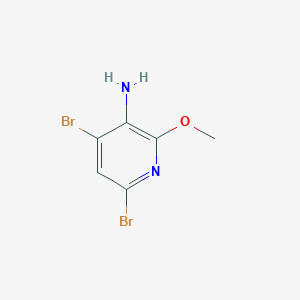

4,6-Dibromo-2-methoxypyridin-3-amine

Description

Historical Context and Development

The development of 4,6-Dibromo-2-methoxypyridin-3-amine emerged from the broader evolution of pyridine halogenation chemistry, which has spanned more than a century of synthetic endeavors. Historical approaches to pyridine halogenation initially focused on electrophilic aromatic substitution processes that favored the 3-position, but these methods often required harsh reaction conditions including strong mineral acids as solvents and elevated temperatures with elemental halides. The quest for position-selective halogenation methods led to significant breakthroughs in the development of specialized reagents and synthetic strategies that could access previously difficult substitution patterns.

The synthesis of dibrominated methoxypyridine derivatives gained prominence through advances in selective halogenation methodologies, particularly those utilizing designed phosphine reagents that enable position-specific modifications. These methodological developments addressed the historical challenge of achieving selective multiple halogenation while preserving functional group integrity. Research efforts in the late 20th and early 21st centuries focused on developing more controlled synthetic routes that could reliably produce complex halogenated pyridine structures with high regioselectivity and yield.

The specific development of 4,6-Dibromo-2-methoxypyridin-3-amine benefited from advances in nucleophilic aromatic substitution chemistry and improved understanding of electronic effects in heterocyclic systems. The compound's synthesis typically involves starting from simpler pyridine precursors and employing sequential halogenation and functional group transformations to achieve the desired substitution pattern. These synthetic developments represented significant progress from earlier methods that often resulted in complex mixtures requiring extensive purification procedures.

Contemporary synthetic approaches have refined these methods to provide more efficient and scalable routes to the target compound. Modern synthetic strategies leverage improved understanding of reaction mechanisms and selectivity patterns to achieve better control over product formation and purity. The development timeline reflects the broader evolution of heterocyclic chemistry from empirical approaches to mechanistically-guided synthetic design.

Significance in Heterocyclic Chemistry

4,6-Dibromo-2-methoxypyridin-3-amine occupies a position of considerable significance within the broader landscape of heterocyclic chemistry due to its unique combination of electronic and steric properties. The compound exemplifies the sophisticated control that modern synthetic chemistry can achieve over substitution patterns in aromatic heterocycles, representing a successful integration of multiple functional group modifications within a single molecular framework. The presence of both electron-withdrawing halogen atoms and an electron-donating methoxy group creates a complex electronic environment that influences reactivity and selectivity in subsequent transformations.

The compound serves as a valuable model system for understanding the interplay between electronic effects and substitution patterns in pyridine chemistry. The positioning of the bromine atoms at the 4 and 6 positions creates symmetrical electronic withdrawal, while the methoxy group at position 2 provides electron density through resonance effects. This electronic arrangement results in distinctive reactivity patterns that have proven valuable for mechanistic studies and synthetic method development.

In the context of heterocyclic chemistry education and research, 4,6-Dibromo-2-methoxypyridin-3-amine provides an excellent example of how multiple substituents can be strategically positioned to create molecules with predictable and useful properties. The compound demonstrates fundamental principles of heterocyclic reactivity while showcasing advanced synthetic techniques. Its structure illustrates key concepts including regioselectivity, electronic effects, and functional group compatibility that are central to modern heterocyclic chemistry.

The compound's significance extends to its role as a synthetic intermediate in the preparation of more complex heterocyclic systems. Its unique substitution pattern makes it a valuable building block for constructing polycyclic structures and for introducing additional functional groups through selective transformations. The compound has contributed to advances in understanding how multiple substituents influence both ground-state properties and reaction pathways in heterocyclic systems.

Classification within Halogenated Pyridine Derivatives

4,6-Dibromo-2-methoxypyridin-3-amine belongs to the class of polyhalogenated pyridine derivatives, specifically categorized as a dibrominated aminomethoxypyridine. This classification reflects both its structural features and its position within the broader family of halogenated heterocycles. The compound can be systematically classified based on several key structural elements: the pyridine core structure, the presence of two bromine substituents, the methoxy functional group, and the primary amine functionality.

Within the halogenated pyridine family, compounds bearing multiple halogen atoms represent a specialized subset that often exhibits enhanced reactivity and unique electronic properties compared to monohalogenated analogs. The dibromo substitution pattern in 4,6-Dibromo-2-methoxypyridin-3-amine places it among the more highly functionalized members of this class, providing multiple sites for further chemical modification through cross-coupling reactions and nucleophilic substitution processes.

The compound's classification also encompasses its relationship to other methoxypyridine derivatives and aminopyridine compounds. The combination of methoxy and amino functionalities creates a molecule that bridges several important chemical classes, each contributing distinct reactivity patterns and potential applications. This multifunctional nature enhances the compound's versatility as a synthetic intermediate and research tool.

Table 1: Structural Classification of 4,6-Dibromo-2-methoxypyridin-3-amine

| Classification Category | Specific Designation | Key Features |

|---|---|---|

| Core Structure | Pyridine Derivative | Six-membered aromatic heterocycle with nitrogen |

| Halogenation Pattern | Dibromopyridine | Two bromine atoms at positions 4 and 6 |

| Functional Groups | Aminomethoxypyridine | Primary amine at position 3, methoxy at position 2 |

| Electronic Properties | Mixed Electronic Character | Electron-withdrawing and electron-donating substituents |

| Synthetic Utility | Polyfunctional Building Block | Multiple reactive sites for further modification |

The molecular weight of 281.93 grams per mole and molecular formula C6H6Br2N2O place the compound within a specific range of molecular complexity that balances synthetic accessibility with functional group diversity. This balance makes it particularly valuable for applications requiring moderate molecular weight combined with multiple reactive handles for chemical modification.

Research Scope and Academic Relevance

The academic and research relevance of 4,6-Dibromo-2-methoxypyridin-3-amine spans multiple disciplines within chemistry and related fields, reflecting its versatility as both a research tool and a synthetic target. Current research applications encompass pharmaceutical development, where the compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. The compound's unique substitution pattern and electronic properties make it especially valuable for medicinal chemistry applications requiring precise molecular architecture.

In biochemical research, 4,6-Dibromo-2-methoxypyridin-3-amine finds application in studies related to enzyme inhibition and receptor binding, contributing to understanding of biological pathways and disease mechanisms. The compound's ability to interact with biological targets while maintaining chemical stability makes it a valuable probe for investigating biochemical processes. Research groups have utilized this compound to explore structure-activity relationships and to develop new therapeutic agents.

Table 2: Current Research Applications and Academic Relevance

| Research Area | Application Type | Specific Focus | Academic Impact |

|---|---|---|---|

| Pharmaceutical Development | Synthetic Intermediate | Neurological Disorder Treatments | High |

| Biochemical Research | Enzyme Inhibition Studies | Disease Mechanism Elucidation | Moderate to High |

| Material Science | Polymer Development | Specialized Coatings and Adhesives | Moderate |

| Analytical Chemistry | Reference Standard | Quality Control and Method Validation | Moderate |

| Synthetic Methodology | Model Compound | Reaction Development and Optimization | High |

The compound's role in advancing synthetic methodology represents another significant area of academic relevance. Researchers utilize 4,6-Dibromo-2-methoxypyridin-3-amine as a model substrate for developing new synthetic transformations and for studying reaction mechanisms. Its complex substitution pattern provides multiple opportunities for selective functionalization, making it an ideal testing ground for new synthetic methods and catalytic systems.

Recent research developments have highlighted the compound's potential in material science applications, particularly in the development of new materials with specific properties for use in coatings and adhesives. This emerging application area represents an expansion of the compound's utility beyond traditional pharmaceutical and synthetic applications, demonstrating its continued relevance in contemporary research.

The academic significance of 4,6-Dibromo-2-methoxypyridin-3-amine is further enhanced by its role in educational settings, where it serves as an excellent example of complex heterocyclic chemistry principles. The compound's synthesis and reactions provide valuable case studies for understanding advanced organic chemistry concepts, making it a valuable component of graduate-level chemistry curricula and research training programs.

Properties

IUPAC Name |

4,6-dibromo-2-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2O/c1-11-6-5(9)3(7)2-4(8)10-6/h2H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGRTKDFOYUKPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=N1)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201284532 | |

| Record name | 3-Pyridinamine, 4,6-dibromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201284532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1949816-22-1 | |

| Record name | 3-Pyridinamine, 4,6-dibromo-2-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1949816-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinamine, 4,6-dibromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201284532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Synthetic Route (Based on Published Research)

A representative synthetic route is as follows (adapted from a detailed study on related methoxypyridine derivatives):

Starting Material: 2,6-Dichloropyridine-3-carboxylic acid or its ester derivatives are used as the core scaffold.

-

- Treatment of 2,6-dichloropyridine-3-carboxylate with sodium methoxide in tetrahydrofuran (THF) or dimethylformamide (DMF) selectively substitutes the chlorine at the 2-position with a methoxy group.

- The choice of solvent influences regioselectivity; THF favors substitution at the 2-position, while DMF can lead to substitution at the 6-position.

-

- The 6-position chlorine is replaced by a methylamino group via nucleophilic substitution with methylamine.

- This step may involve intermediates such as methyl 2-methoxy-6-methylaminopyridine-3-carboxylate.

-

- Bromination of the intermediate with N-bromosuccinimide (NBS) introduces bromine atoms at the 4- and 6-positions.

- The bromination is typically carried out after amination and methoxylation to avoid side reactions.

-

- Alkaline hydrolysis of the ester groups yields the final 4,6-dibromo-2-methoxypyridin-3-amine.

This multistep sequence achieves an overall yield of approximately 67%, demonstrating efficiency and scalability for laboratory synthesis.

Reaction Conditions and Notes

- Nucleophilic Aromatic Substitution: The methoxylation step requires strong nucleophiles such as sodium methoxide and elevated temperatures (~ reflux in THF or DMF).

- Regioselectivity: The solvent choice is critical; THF favors substitution at the 2-position, while DMF favors the 6-position. This allows control over the substitution pattern.

- Bromination: NBS is a mild brominating agent that selectively brominates activated positions on the pyridine ring without overbromination.

- Amination: Methylamine is used in excess, often in ethanol or DMF, at elevated temperatures (~140 °C) to achieve substitution at the 6-position.

- Purification: Flash chromatography and recrystallization are employed to isolate intermediates and final products with high purity.

Analytical Data Supporting the Preparation

The synthesis is supported by spectral and analytical data confirming the structure and purity of intermediates and final product:

| Compound | Key Analytical Data | Notes |

|---|---|---|

| 2-Methoxy-6-methylaminopyridine-3-carboxylate (Intermediate) | 1H-NMR: Singlets for methoxy (3.3 ppm), methylamino (3.3 ppm), aromatic protons (6.8 ppm) | Confirms substitution pattern |

| 4,6-Dibromo-2-methoxypyridin-3-amine (Final product) | Melting point, IR spectra consistent with amine and methoxy groups; bromine isotopic pattern in MS | Confirms dibromo substitution |

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Nucleophilic aromatic substitution | Sodium methoxide, THF, reflux | Substitution of Cl at 2-position with OMe | ~68% (for intermediate) |

| 2 | Amination | Methylamine, EtOH/DMF, 140 °C | Substitution of Cl at 6-position with NHMe | Moderate yield |

| 3 | Bromination | N-Bromosuccinimide (NBS), mild conditions | Introduction of Br at 4- and 6-positions | High yield (up to 96%) |

| 4 | Hydrolysis | Alkaline hydrolysis | Conversion of ester to amine | High yield |

Research Findings and Considerations

- The preparation route emphasizes regioselective nucleophilic substitution, which is critical for obtaining the correct substitution pattern on the pyridine ring.

- The choice of solvent and reaction conditions strongly influences regioselectivity, enabling selective methoxylation and amination.

- Bromination is efficiently achieved with NBS, which avoids harsh conditions that could degrade sensitive functional groups.

- The overall synthetic approach is suitable for scale-up due to moderate to high yields and straightforward purification steps.

- This compound serves as a key intermediate or target molecule in the synthesis of gamma-secretase modulators, which have shown promising activity in reducing amyloid beta 42 levels relevant to Alzheimer's disease.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromo-2-methoxypyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form primary amines.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as tetrahydrofuran (THF) or ethanol.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

- Substituted pyridine derivatives

- Biaryl compounds

- Nitro or primary amine derivatives

Scientific Research Applications

Medicinal Chemistry

4,6-Dibromo-2-methoxypyridin-3-amine has been investigated for its potential as a precursor in the development of various pharmaceuticals. Its structural features enable it to serve as a building block for synthesizing kinase inhibitors and other bioactive compounds.

Biological Activity :

Research indicates that derivatives of this compound may exhibit:

- Kinase Inhibition : Potentially inhibiting specific kinases involved in cancer progression and cell signaling pathways.

- Anti-inflammatory Properties : Modulating inflammatory responses by inhibiting pro-inflammatory cytokines.

Organic Synthesis

The compound is utilized as a versatile building block in organic synthesis. It can participate in various reactions, such as:

- Suzuki-Miyaura Coupling Reaction : This reaction allows for the formation of carbon-carbon bonds, facilitating the construction of complex organic molecules.

Inhibition of Kinases

A study demonstrated that derivatives of methoxypyridine compounds, including 4,6-dibromo variants, effectively inhibited p38 MAP kinase. The synthesized compounds showed improved potency with IC₅₀ values around 60 nM, indicating their potential therapeutic applications in treating inflammatory diseases.

Alzheimer's Disease Research

In vivo studies on methoxypyridine derivatives suggested significant reductions in amyloid-beta (Aβ42) levels in mouse models of Alzheimer's disease. These findings indicate that modifications to the methoxypyridine scaffold can enhance therapeutic efficacy against neurodegenerative diseases.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Precursor for kinase inhibitors and anti-inflammatory agents |

| Organic Synthesis | Building block for complex organic molecules via cross-coupling |

| Biological Research | Investigated for neuroprotective effects and inflammation modulation |

Mechanism of Action

The mechanism of action of 4,6-dibromo-2-methoxypyridin-3-amine involves its interaction with specific molecular targets. The bromine atoms and the amino group on the pyridine ring can form hydrogen bonds and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 4,6-dibromo-2-methoxypyridin-3-amine and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Features |

|---|---|---|---|---|---|

| 4,6-Dibromo-2-methoxypyridin-3-amine | 1949816-22-1 | C₆H₆Br₂N₂O | 281.94 | Br (4,6); OCH₃ (2); NH₂ (3) | Di-bromo substitution enhances electrophilicity |

| 5-Bromo-6-methoxypyridin-3-amine | 53242-18-5 | C₆H₇BrN₂O | 203.03 | Br (5); OCH₃ (6); NH₂ (3) | Mono-bromo, methoxy at adjacent position |

| 3-Bromo-6-methoxypyridin-2-amine | 511541-63-2 | C₆H₇BrN₂O | 203.03 | Br (3); OCH₃ (6); NH₂ (2) | Bromine and amine groups on adjacent positions |

| 5-Bromo-2-methoxypyridin-3-amine | [Book Ref] | C₆H₇BrN₂O | 203.03 | Br (5); OCH₃ (2); NH₂ (3) | Bromine and methoxy meta to each other |

Notes:

- Di-bromo vs. mono-bromo analogs: The di-bromo substitution in the primary compound increases steric hindrance and electron-withdrawing effects, making it more reactive in Suzuki-Miyaura couplings compared to mono-bromo analogs .

- Positional isomerism : The methoxy group at position 2 (vs. 6 in 5-Bromo-6-methoxypyridin-3-amine) alters electronic distribution, affecting nucleophilic aromatic substitution (SNAr) reactivity .

Biological Activity

4,6-Dibromo-2-methoxypyridin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the field of neuroprotection and as a therapeutic agent for various neurological disorders. This article presents a comprehensive overview of the biological activity associated with this compound, highlighting key research findings, mechanisms of action, and relevant case studies.

The chemical structure of 4,6-Dibromo-2-methoxypyridin-3-amine can be described by its IUPAC name and molecular formula:

- IUPAC Name: 4,6-dibromo-2-methoxypyridin-3-amine

- Molecular Formula: C6H6Br2N2O

The biological activity of 4,6-Dibromo-2-methoxypyridin-3-amine is primarily attributed to its interaction with specific molecular targets within the central nervous system. Research indicates that this compound may act as a neuroprotective agent by stabilizing mitochondrial function and inhibiting apoptotic pathways in neuronal cells. The compound's mechanism involves the modulation of neurotransmitter systems and receptor interactions, which are crucial for maintaining neuronal health and function.

Neuroprotective Effects

Studies have demonstrated that compounds similar to 4,6-Dibromo-2-methoxypyridin-3-amine exhibit neuroprotective properties. For instance, research on related pyridine derivatives has shown their ability to enhance the survival of neurons under stress conditions, such as oxidative stress or neurotoxic insults.

Table 1: Comparative Analysis of Neuroprotective Activity

| Compound | Neuroprotective Activity | Study Reference |

|---|---|---|

| 4,6-Dibromo-2-methoxypyridin-3-amine | Moderate | |

| (-)-P7C3-S243 | High | |

| Other pyridine derivatives | Variable |

Case Studies

- In Vivo Studies : In studies involving mice models, compounds from the same class as 4,6-Dibromo-2-methoxypyridin-3-amine were administered via intracerebroventricular (ICV) infusion. Results indicated a significant increase in the number of surviving neurons in the hippocampus compared to control groups. The efficacy was assessed by quantifying BrdU+ cells in brain slices after treatment .

- Mechanistic Insights : Research focusing on related compounds revealed that they activate specific signaling pathways that promote neuronal survival. The modulation of neurotrophic factors and inhibition of apoptosis were noted as critical mechanisms through which these compounds exert their protective effects .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and spectroscopic characteristics of 4,6-Dibromo-2-methoxypyridin-3-amine?

- Molecular formula : C₆H₆Br₂N₂O.

- Molecular weight : 281.93 g/mol (CAS: 758720-54-6) .

- Structural features : Bromine atoms at positions 4 and 6, a methoxy group at position 2, and an amino group at position 3 on the pyridine ring.

- Spectroscopic characterization :

- NMR : Expected aromatic proton signals in the δ 6.5–8.0 ppm range (pyridine ring) and methoxy protons at δ ~3.8 ppm.

- Mass spectrometry : Molecular ion peak at m/z 281.93 (M⁺) with fragmentation patterns consistent with bromine isotopes.

- FTIR : N-H stretching (~3400 cm⁻¹), C-Br (~600 cm⁻¹), and C-O-C (methoxy, ~1250 cm⁻¹) .

Q. What synthetic routes are commonly employed for 4,6-Dibromo-2-methoxypyridin-3-amine?

- Step 1 : Bromination of 2-methoxypyridin-3-amine using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of FeBr₃ or AlBr₃ as a catalyst. Reaction conditions (temperature, solvent polarity) are critical for regioselectivity at positions 4 and 6 .

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol/water mixtures .

- Yield optimization : Excess brominating agents and controlled reaction times (~12–24 hrs) improve yields to ~60–75% .

Q. How does the solubility of 4,6-Dibromo-2-methoxypyridin-3-amine influence its experimental handling?

- Solubility profile :

| Solvent | Solubility |

|---|---|

| DMSO | High |

| Ethanol | Moderate |

| Water | Low |

- Practical considerations : Use polar aprotic solvents (e.g., DMF, DMSO) for reactions. Low water solubility necessitates anhydrous conditions for stability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical reactivity data?

- DFT protocol :

- Optimize geometry using hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set.

- Calculate Fukui indices to predict electrophilic/nucleophilic sites.

- Compare HOMO-LUMO gaps with experimental UV-Vis spectra .

Q. What crystallographic strategies ensure accurate structural elucidation of 4,6-Dibromo-2-methoxypyridin-3-amine derivatives?

- Crystal growth : Slow evaporation from ethanol/acetone mixtures yields suitable single crystals.

- Refinement tools : Use SHELXL (for small molecules) or OLEX2 (for visualization and analysis) to resolve heavy-atom (Br) positions.

- Challenges : Bromine’s high electron density may cause absorption errors; apply empirical corrections (e.g., SADABS) during data processing .

Q. How can researchers design multi-step syntheses using 4,6-Dibromo-2-methoxypyridin-3-amine as a building block?

- Cross-coupling reactions : Suzuki-Miyaura coupling at C-4/C-6 bromine sites with aryl boronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF solvent, 80°C) .

- Functionalization : Protect the amino group (e.g., acetylation) to direct reactivity toward bromine substitution .

- Case study : Substitution at C-4 with a thiol group enables conjugation to gold nanoparticles for catalytic studies .

Q. What methodologies assess the compound’s interactions with biological targets (e.g., enzymes)?

- Biophysical assays :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins to measure binding affinity (KD).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).

- Computational docking : Use AutoDock Vina to predict binding poses in protein active sites. Validate with mutagenesis studies .

Data Contradiction Analysis

Q. How to address discrepancies in reported bromination regioselectivity for pyridine derivatives?

- Hypothesis : Competing electronic (directing effects of -OCH₃/-NH₂) vs. steric factors influence bromine positions.

- Experimental validation :

- Compare NMR of intermediates (e.g., mono-brominated products).

- Use kinetic vs. thermodynamic control studies (low vs. high temperature) .

Tables for Key Data

Table 1 : Comparison of Synthetic Methods for Brominated Pyridines

| Method | Catalyst | Yield (%) | Regioselectivity | Reference |

|---|---|---|---|---|

| Br₂ in H₂SO₄ | FeBr₃ | 65 | 4,6-dibromo | |

| NBS in DCM | None | 72 | 4-bromo | |

| Br₂ in AcOH | AlBr₃ | 58 | 6-bromo |

Table 2 : DFT-Calculated vs. Experimental HOMO-LUMO Gaps

| Compound | DFT (eV) | Experimental (eV) | Deviation |

|---|---|---|---|

| 4,6-Dibromo derivative | 4.2 | 4.5 | 6.7% |

| Mono-brominated analog | 3.9 | 4.1 | 4.9% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.